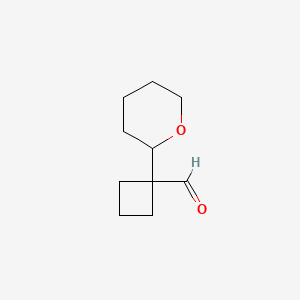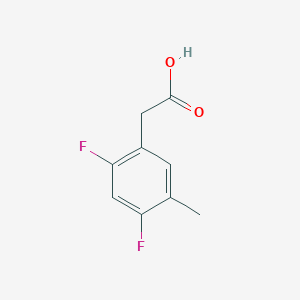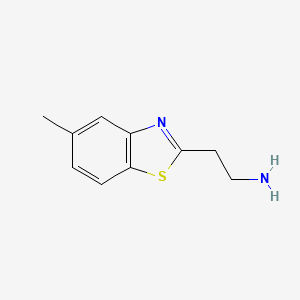![molecular formula C22H22ClN5O2S B2916699 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1111054-89-7](/img/structure/B2916699.png)
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
BenchChem offers high-quality 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
H1-antihistaminic Activity
Research has demonstrated the synthesis and evaluation of a range of triazoloquinazolinone derivatives for their H1-antihistaminic activity. Notably, compounds within this class have shown significant efficacy in protecting against histamine-induced bronchospasm in animal models, with some derivatives exhibiting comparable or superior potency to established antihistamines while displaying negligible sedative effects. This suggests potential for these compounds to be developed as new classes of H1-antihistaminic agents with improved safety profiles (Gobinath, Subramanian, & Alagarsamy, 2015; Alagarsamy, Solomon, & Murugan, 2007; Alagarsamy, Shankar, & Murugesan, 2008).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of triazoloquinazolinone derivatives have been extensively explored. Techniques such as X-ray crystallography have been employed to elucidate the molecular structures of these compounds, providing valuable insights into their chemical properties and potential mechanisms of action. Such studies are critical for guiding the rational design and optimization of these compounds for medicinal applications (Crabb et al., 1999; El‐Hiti, 1997).
Anticancer Activity
Some studies have investigated the anticancer properties of triazoloquinazolinone derivatives. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for the development of new anticancer therapies. The structural diversity of these compounds allows for the exploration of structure-activity relationships (SAR) to optimize their therapeutic efficacy (Berest et al., 2011; Hassanzadeh et al., 2019).
Novel Synthetic Routes
Innovative synthetic methodologies have been developed to facilitate the efficient production of triazoloquinazolinone derivatives. These methods enhance the accessibility of these compounds for further pharmacological testing and potential drug development. The advancements in synthetic techniques contribute to the expansion of the chemical space of triazoloquinazolinones, enabling the exploration of their full therapeutic potential (Fathalla et al., 2007).
特性
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-4-9-27-20(30)16-11-15(23)6-8-18(16)28-21(27)25-26-22(28)31-12-19(29)24-17-7-5-13(2)10-14(17)3/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSWHWCLWIBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

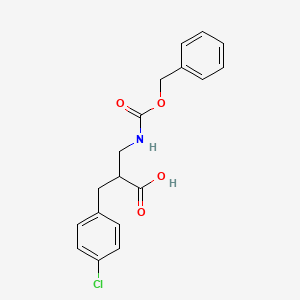
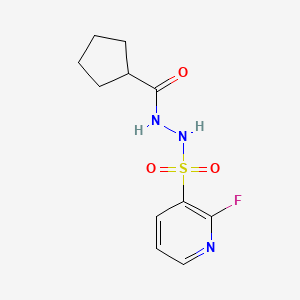
![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)
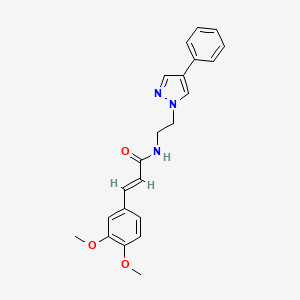
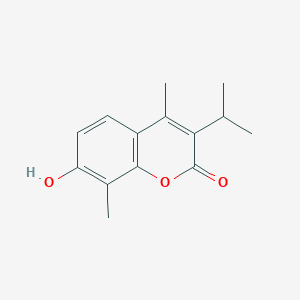
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
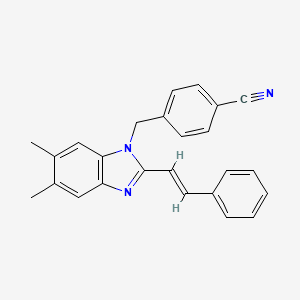
![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)

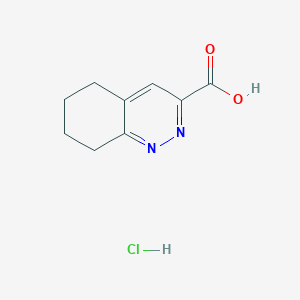
![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)
